molecular formula C4H9NO2 B068025 trans-4-Aminotetrahydrofuran-3-ol CAS No. 190792-70-2

trans-4-Aminotetrahydrofuran-3-ol

Cat. No.: B068025
CAS No.: 190792-70-2
M. Wt: 103.12 g/mol
InChI Key: HQVKXDYSIGDGSY-IMJSIDKUSA-N
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Description

Trans-4-Aminotetrahydrofuran-3-ol (trans-4-ATFH) is a small molecule that has recently been studied for its potential in various scientific research applications. It is a chiral molecule composed of an amine group, a tetrahydrofuran ring, and three hydroxyl groups. Trans-4-ATFH has been found to have a number of unique properties that make it an attractive choice for a range of applications, including its ability to act as a chiral catalyst, its reactivity with various substrates, and its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Structural Characterization

The research surrounding trans-4-Aminotetrahydrofuran-3-ol primarily focuses on its synthesis and structural characterization. It serves as a pivotal building block in the development of homochiral homo-oligomers and other complex organic compounds. For instance, the synthesis of homochiral homo-oligomers of cis- and trans-furanoid-β-amino acids has been explored to understand their secondary structures and their dependence on the ring heteroatom, revealing distinct helicity and structural preferences based on the diastereomer (Pandey et al., 2011). Similarly, the asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acid demonstrates the versatility of this compound in creating enantiomerically enriched materials with high yields and diastereomeric excess (Bunnage et al., 2004).

Biomimetic Structures and DNA/RNA Binding

Another significant application is in the design of biomimetic structures and DNA/RNA binding agents. The synthesis of a C-activated N-Fmoc-protected trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acid for Fmoc solid phase peptide synthesis has opened new avenues for creating peptide nucleic acid (PNA) structures. These structures exhibit excellent DNA binding affinity with high specificity, demonstrating the potential of this compound derivatives in biotechnological applications (Sriwarom et al., 2015).

Enzymatic Synthesis and Chiral Catalysts

The compound has also been explored in enzymatic synthesis and as a precursor for chiral catalysts. The chemoenzymatic preparation of enantiopure isomers demonstrates its utility in synthesizing key precursors for novel HIV second-generation protease inhibitors and useful chiral catalysts in organic synthesis (Recuero et al., 2006).

Conformationally Constrained Structures

Furthermore, this compound is instrumental in the creation of conformationally constrained structures, such as oligomers that adopt specific helical structures. These studies not only underscore the chemical versatility of this compound but also highlight its potential in developing new materials with predefined molecular architectures (Lucarini & Tomasini, 2001).

Molecular Recognition and Analytical Applications

Lastly, the compound has found applications in molecular recognition and analytical chemistry. The ability to synthesize and distinguish between regioisomeric precursors of pharmacologically relevant compounds, such as pseudodistamines, underscores the importance of this compound and its derivatives in the precise and reliable identification of biologically active molecules (Mazur et al., 2017).

Safety and Hazards

Trans-4-Aminotetrahydrofuran-3-ol is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name

(3R,4S)-4-aminooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKXDYSIGDGSY-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330975-13-8
Record name rac-(3R,4S)-4-aminooxolan-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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